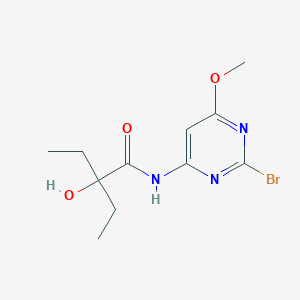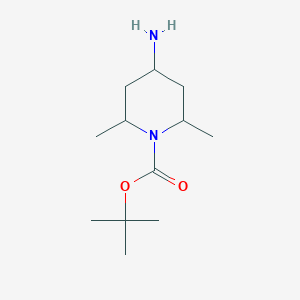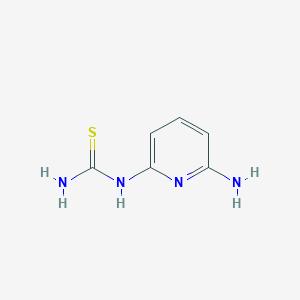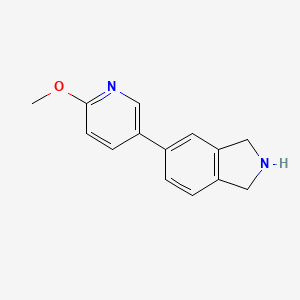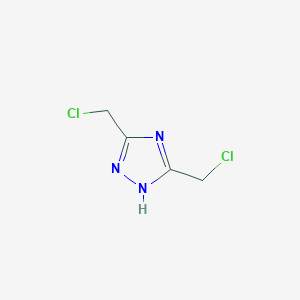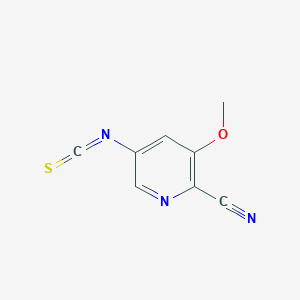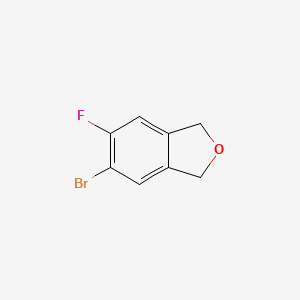
3-Methyl-4-(4-phenylpyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methyl group at the 3rd position, a phenyl group at the 4th position of the pyridine ring, and an aniline moiety. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with anilines. This method is known for its efficiency and functional group tolerance . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed amination reactions. These reactions are typically carried out in high-pressure reactors to ensure complete conversion of the starting materials. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(4-phenylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a widely used reducing agent.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions typically produce amines .
Applications De Recherche Scientifique
3-Methyl-4-(4-phenylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4th position.
3-Methylpyridine: A pyridine derivative with a methyl group at the 3rd position
Uniqueness
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N2 |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-methyl-4-(4-phenylpyridin-3-yl)aniline |
InChI |
InChI=1S/C18H16N2/c1-13-11-15(19)7-8-16(13)18-12-20-10-9-17(18)14-5-3-2-4-6-14/h2-12H,19H2,1H3 |
Clé InChI |
LPENSVIGBJXYTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



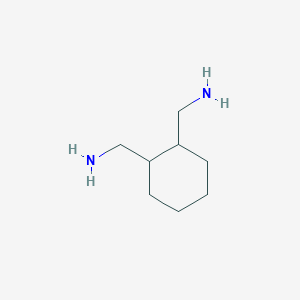
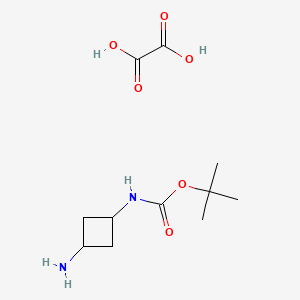

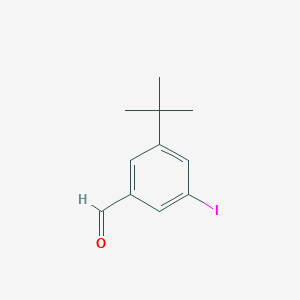
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
